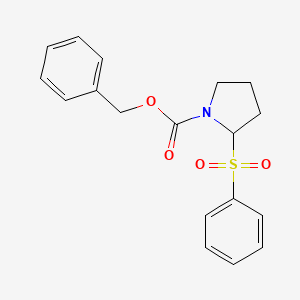

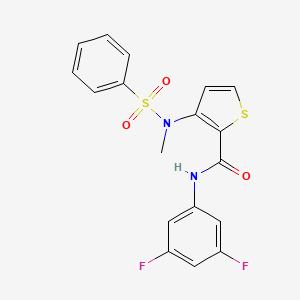

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 2551116-39-1 . It has a molecular weight of 345.42 . The IUPAC name for this compound is benzyl 2-(phenylsulfonyl)pyrrolidine-1-carboxylate .

Molecular Structure Analysis

The InChI code for Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate is 1S/C18H19NO4S/c20-18 (23-14-15-8-3-1-4-9-15)19-13-7-12-17 (19)24 (21,22)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate is an oil at room temperature . The storage temperature is room temperature .Scientific Research Applications

Synthetic Applications and Mechanistic Insights

A study by Giri, Lam, and Yu (2010) discusses the Pd(II)-catalyzed carboxylation of ortho-C-H bonds in anilides, highlighting a novel and efficient strategy for assembling biologically and pharmaceutically significant molecules. This method facilitates the rapid construction of benzoxazinones and quinazolinones from simple anilides, underscoring the versatility of carboxylation reactions in organic synthesis Giri, R., Lam, J. K., & Yu, J.-Q. (2010). Journal of the American Chemical Society.

Green Chemical Synthesis

Trankle and Kopach (2007) described a green chemical synthesis process for 2-benzenesulfonylpyridine, a key starting material for an investigational drug at Eli Lilly and Company. This process exemplifies an environmentally friendly approach to synthesizing substituted aromatic pyridyl sulfides and sulfones, demonstrating the importance of sustainable methodologies in chemical research Trankle, W. G., & Kopach, M. (2007). Organic Process Research & Development.

Catalytic Applications

Hazra et al. (2016) explored the catalytic activities of polymers derived from 2-(2-pyridylmethyleneamino)benzenesulfonic acid, demonstrating their efficacy in the peroxidative oxidation of cyclohexane under mild conditions. This study highlights the potential of metal-organic frameworks (MOFs) and related complexes in catalysis, particularly for oxidation reactions that are crucial in various industrial processes Hazra, S., Ribeiro, A., et al. (2016). Dalton Transactions.

Cholinesterase Inhibition for Therapeutic Applications

Pizova et al. (2017) investigated benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylates for their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases such as Alzheimer's. Their research contributes to the development of potential therapeutic agents targeting cholinesterases, showcasing the compound's applicability in medicinal chemistry Pizova, H., Havelkova, M., et al. (2017). Molecules.

Safety and Hazards

properties

IUPAC Name |

benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c20-18(23-14-15-8-3-1-4-9-15)19-13-7-12-17(19)24(21,22)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOWABGRSXDGRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(benzenesulfonyl)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2391002.png)

![4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl phenylacetate](/img/structure/B2391004.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2391005.png)

![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2391008.png)

![N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2391018.png)

![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2391019.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391020.png)

![ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2391021.png)